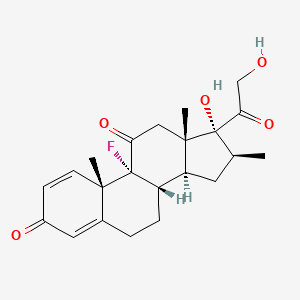
11-Ketobetamethasone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Ketobetamethasone is a synthetic glucocorticoid, a class of corticosteroids that are used for their potent anti-inflammatory and immunosuppressive properties. It is a derivative of betamethasone, which is widely used in medical treatments for various conditions such as rheumatoid arthritis, skin diseases, and allergic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Ketobetamethasone involves multiple steps, starting from betamethasone. The key step is the oxidation of the 11-hydroxy group to a ketone, which can be achieved using reagents such as pyridinium chlorochromate (PCC) or other mild oxidizing agents . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the selective oxidation of the desired functional group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-performance liquid chromatography (HPLC) and other analytical techniques is common to monitor the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions: 11-Ketobetamethasone undergoes various chemical reactions, including:
Oxidation: Conversion of the 11-hydroxy group to a ketone.
Reduction: Reduction of the ketone back to the hydroxy group under specific conditions.
Substitution: Halogenation or other substitution reactions at specific positions on the steroid backbone.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS).
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be used for further chemical modifications or as intermediates in the synthesis of other pharmacologically active compounds .
Scientific Research Applications
11-Ketobetamethasone has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Mechanism of Action
The mechanism of action of 11-Ketobetamethasone involves binding to glucocorticoid receptors, which leads to the inhibition of pro-inflammatory transcription factors such as NF-Kappa B. This results in the suppression of inflammatory cytokines and mediators. Additionally, it promotes the expression of anti-inflammatory genes like interleukin-10 . The compound also inhibits phospholipase A2, reducing the formation of arachidonic acid derivatives, which are key mediators of inflammation .
Comparison with Similar Compounds
Betamethasone: A stereoisomer of 11-Ketobetamethasone with similar anti-inflammatory properties.
Dexamethasone: Another glucocorticoid with a slightly different molecular structure but similar pharmacological effects.
Prednisolone: A commonly used glucocorticoid with a different side chain structure.
Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. It has a higher potency and longer duration of action compared to some of its analogs, making it a valuable compound in both research and clinical settings .
Properties
Molecular Formula |
C22H27FO5 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
(8S,9R,10S,13S,14S,16S,17R)-9-fluoro-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C22H27FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-16,24,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,19-,20-,21-,22-/m0/s1 |
InChI Key |
RQGQBZQDYVUXCW-OZCCCYNHSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3(C(=O)C[C@@]2([C@]1(C(=O)CO)O)C)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(=O)CC2(C1(C(=O)CO)O)C)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















